[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate
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Overview
Description
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone moiety and an iodobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate typically involves a multi-step process. One common route includes the following steps:
Formation of the cyclohexadienone moiety: This can be achieved through the oxidation of a suitable precursor, such as 2-methylcyclohexanone, using an oxidizing agent like potassium permanganate.
Introduction of the amino group: The amino group can be introduced via a condensation reaction with an appropriate amine.
Coupling with 4-iodobenzoic acid: The final step involves the esterification of the intermediate with 4-iodobenzoic acid under acidic conditions, typically using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: The compound modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate can be compared with similar compounds such as dichloroanilines and bipyridyl derivatives These compounds share some structural similarities but differ in their specific functional groups and chemical properties
List of Similar Compounds
- Dichloroanilines
- Bipyridyl derivatives
- Bis(2-methoxyethyl)amine
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO3/c1-9-8-12(17)6-7-13(9)16-19-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWHXUFAKIADSP-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N\OC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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